IRX4310
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. This compound has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of this compound are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. This compound has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of this compound as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia. (source: http://www.io-therapeutics.com/IRX4310.html).
Aplicaciones Científicas De Investigación
Regulation of Osteoblast and Adipocyte Differentiation
Research indicates that retinoic acid receptors (RARs) are crucial regulators of osteoblast and adipocyte differentiation, with IRX4310 playing a significant role. A study by Green et al. (2017) showed that the pan-RAR antagonist, this compound, accelerates the differentiation of early osteoprogenitors. This effect is mainly mediated via RARγ and enhanced by RARα agonists or antagonists. The study suggests that this compound directly influences osteoblast and adipocyte formation from mesenchymal cells. Additionally, the in vivo administration of this compound in mice showed impairment in radial bone growth, highlighting its potential impact on bone health and development (Green et al., 2017).
In Photothermal-Chemotherapy for Tumor Treatment
He et al. (2020) developed an “all-in-one” nanoplatform, integrating IR1061 and the anticancer drug paclitaxel into an apoferritin nanocage, with folic acid for tumor targeting. This nanoplatform, including IR1061, showed significant potential for tumor-targeted and pH/NIR-II-triggered synergistic photothermal-chemotherapy. The study demonstrates the versatility of IR1061 in developing advanced therapeutic strategies for cancer treatment (He et al., 2020).
Propiedades
Nombre IUPAC |
NONE |
---|---|
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
IRX4310; IRX 4310; IRX-4310 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.